molecular formula C18H19NO4S B12228456 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-3-phenoxybenzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-3-phenoxybenzamide

Cat. No.: B12228456
M. Wt: 345.4 g/mol
InChI Key: YGLZTPNANYGWKS-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-3-phenoxybenzamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfone group attached to a tetrahydrothiophene ring, which is further connected to a phenoxybenzamide moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-3-phenoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur source.

    Oxidation to Sulfone: The tetrahydrothiophene ring is then oxidized to form the sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling with Phenoxybenzamide: The sulfone-containing tetrahydrothiophene is then coupled with phenoxybenzamide through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-3-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide or thiol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides, thiols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It has been studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Research has investigated its potential as a therapeutic agent, particularly in the context of targeting specific molecular pathways.

    Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-3-phenoxybenzamide involves its interaction with specific molecular targets. The sulfone group can participate in hydrogen bonding and electrostatic interactions, while the phenoxybenzamide moiety can engage in hydrophobic interactions with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: This compound shares the sulfone-containing tetrahydrothiophene core but differs in the attached functional groups.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-nitrobenzamide: Similar core structure with a nitrobenzamide moiety instead of phenoxybenzamide.

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-3-phenoxybenzamide is unique due to the combination of its sulfone group, tetrahydrothiophene ring, and phenoxybenzamide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H19NO4S

Molecular Weight

345.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-methyl-3-phenoxybenzamide

InChI

InChI=1S/C18H19NO4S/c1-19(15-10-11-24(21,22)13-15)18(20)14-6-5-9-17(12-14)23-16-7-3-2-4-8-16/h2-9,12,15H,10-11,13H2,1H3

InChI Key

YGLZTPNANYGWKS-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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